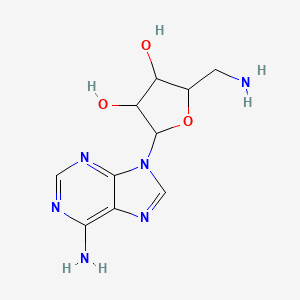

5'-Amino-5'-deoxyadenosine

概要

説明

5'-デオキシ-5'-アミノアデノシンは、5'-デオキシリボヌクレオシド類に属する有機化合物です。これは、リボース部分の5'位の酸素原子がアミノ基に置き換えられたヌクレオシドです。

2. 製法

合成経路と反応条件

5'-デオキシ-5'-アミノアデノシンの合成は、通常、アデノシンの修飾を伴います。一般的な方法には、アデノシンと2'-C-メチルアデノシンを原料とする方法があります。 合成経路には、ピノメトスタット、EPZ5677、FED1などのヌクレオシドDOT1L阻害剤を生成するための3段階のプロセスが含まれます 。この方法は、有用な構造活性相関情報をもたらし、リボース修飾ヌクレオシドDOT1L阻害剤の限られたレパートリーに貢献しています。

工業生産方法

5'-デオキシ-5'-アミノアデノシンの特定の工業生産方法は、広範囲にわたって文書化されていませんが、一般的なアプローチには、前述の合成経路を使用した大規模合成が含まれます。 このプロセスは収率と純度が最適化されており、化合物が研究や潜在的な治療用途に必要な基準を満たしていることを保証します 。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-aminoadenosine typically involves the modification of adenosine. One common method includes the use of adenosine and 2’-C-methyl adenosine as starting materials. The synthetic route involves a three-step process to produce nucleoside DOT1L inhibitors, including pinometostat, EPZ5677, and FED1 . This method provides useful structural-activity relationship information and contributes to the limited repertoire of ribose-modified nucleoside DOT1L inhibitors.

Industrial Production Methods

While specific industrial production methods for 5’-Deoxy-5’-aminoadenosine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .

化学反応の分析

Sulfaminylation Reaction

Reaction Overview :

5'-Amino-5'-deoxyadenosine undergoes sulfaminylation with (CH₃)₃N·SO₃ to form 5'-sulfamino-5'-deoxyadenosine. This derivative exhibits stability under acidic/basic conditions .

Reaction Details :

-

Reagents :

-

This compound

-

(CH₃)₃N·SO₃

-

-

Conditions :

-

Aqueous solution

-

Room temperature

-

Properties :

-

Stable to hydrolysis (acidic/basic conditions)

Ureido Derivative Formation

Reaction Overview :

N⁶,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives are synthesized via acylation with arylisocyanates. This process enhances antiproliferative activity against human cancer cell lines .

Reaction Steps :

-

Activation of the 5'-amino group via nucleophilic substitution.

-

Acylation with arylisocyanates to form ureido linkages.

Anticancer Activity :

Enzymatic Phosphorylation

Reaction Overview :

this compound is phosphorylated by thymidine kinase (TK) to form this compound diphosphate. This reaction is critical for antiviral activity .

Kinetic Data :

-

Enzyme : HSV-1-encoded thymidine kinase

| Enzyme | Kₘ (μM) | kcat/Kₘ (M⁻¹ s⁻¹) |

|---|---|---|

| DadD (M. jannaschii) | 14.0 ± 1.2 | 9.1 × 10⁹ |

Transcriptional Incorporation

Reaction Overview :

this compound triphosphate (5'-NH-dATP) is incorporated into RNA during transcription. This modification reduces reaction rates by 30–40% .

Reaction Conditions :

-

Reagents :

-

5'-NH-dATP (10 mM stock)

-

T7 RNA polymerase

-

-

Conditions :

-

37°C for 2 hours

-

pH 7.9 (Tris-HCl buffer)

-

Effect on Transcription :

Biotinylation

Reaction Overview :

The primary amine in this compound reacts with sulfosuccinimidyl-6-(biotinamido) hexanoate to form biotinylated derivatives .

Reaction Details :

-

Reagents :

-

25 mg/ml sulfosuccinimidyl-biotin

-

70 mM NaHCO₃ (pH 8.5)

-

-

Conditions :

-

23°C for 1 hour

-

科学的研究の応用

Antiviral Applications

5'-Amino-5'-deoxyadenosine has been evaluated for its antiviral properties, particularly against several viruses. A notable study demonstrated that derivatives of this compound displayed weak activity against vaccinia virus, herpes simplex virus type 2, and cytomegalovirus. Although the antiviral efficacy was limited, the compound exhibited some cytotoxicity towards host cell lines, indicating potential for further modification to enhance efficacy against viral infections .

Synthesis of Derivatives

Recent research has focused on synthesizing various derivatives of this compound to evaluate their anticancer activities. For instance, a series of N6,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives were synthesized and tested against the NCI 60 panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects across various cancer types, including leukemia, breast, and lung cancers. The synthesis involved straightforward chemical transformations with yields ranging from 50% to 95%, showcasing the feasibility of producing these compounds for therapeutic use .

Transcriptional Inhibition

This compound has also been investigated for its potential as a transcriptional inhibitor. Studies utilizing various RNA polymerases revealed that 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides could inhibit transcription reactions. This property positions them as valuable tools in molecular biology for studying gene expression regulation and developing novel therapeutic strategies against diseases driven by aberrant transcriptional activity .

Oligonucleotide Synthesis

The incorporation of this compound into oligonucleotides offers enhanced stability against nucleolytic degradation while maintaining RNA interference (RNAi) activities. This characteristic is particularly useful in designing oligonucleotides for therapeutic applications where stability is crucial for efficacy .

Table 1: Anticancer Activity of N6,5'-bis-Ureido-5'-Amino-5'-Deoxyadenosine Derivatives

| Compound Name | Cancer Type | GI50 (µM) | Binding Affinity (Kd) |

|---|---|---|---|

| Derivative A | Leukemia | 2.3 | 50 nM |

| Derivative B | Breast | 1.8 | 30 nM |

| Derivative C | Non-Small Cell Lung | 3.0 | 70 nM |

| Derivative D | Prostate | 2.1 | 40 nM |

This table summarizes the anticancer activity and binding affinities of selected derivatives tested against various cancer types.

作用機序

5'-デオキシ-5'-アミノアデノシンの作用機序には、特定の酵素や受容体との相互作用が含まれます。例えば、これは、グリコホスファチジルイノシトール結合型ジ-Zn2+金属ホスファターゼであるエクト-5'-ヌクレオチダーゼCD73の活性を阻害します。 CD73は、細胞外アデノシン一リン酸をアデノシンと無機リン酸に脱リン酸化し、細胞外ヌクレオチドレベルの調節において重要な役割を果たしています 。

類似化合物との比較

類似化合物

- 5'-デオキシ-5'-N-ホスホノメチルアデノシン

- 5'-デオキシ-5'-N-(エトキシホスホリルアセテート)アデノシン

- メチルカルボキシレート誘導体

- メチルホスホネート誘導体

- ジェム-ビスホスホネート誘導体

- ビス(メチルホスホネート)誘導体

- α-カルボキシメチルホスホネート誘導体

- ホスホノアセテート誘導体

独自性

5'-デオキシ-5'-アミノアデノシンは、その特定の構造修飾により、他のヌクレオシドができない方法で酵素や受容体と相互作用することができるため、ユニークです。 CD73を阻害し、免疫応答を調節する能力は、他の類似の化合物とは異なります .

生物活性

5'-Amino-5'-deoxyadenosine (5'-AdA) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound is a derivative of adenosine, where the hydroxyl group at the 5' position is replaced by an amino group. This modification can significantly alter the compound's biological properties. The synthesis of 5'-AdA typically involves amination reactions of deoxyadenosine derivatives, which can be achieved through various methodologies, including N-alkylation and direct amination techniques .

Antiviral Activity

Research has demonstrated that 5'-AdA exhibits antiviral properties, particularly against certain DNA viruses. In a study assessing its efficacy against adenovirus 5, herpes simplex virus type 1, and vaccinia virus, it was found that:

- Activity Against Vaccinia Virus : 5'-AdA showed significant antiviral activity specifically against the vaccinia virus, while its efficacy against other tested viruses was limited .

- Cytotoxicity : The compound displayed cytotoxic effects at concentrations that also inhibited viral replication, indicating a potential trade-off between antiviral activity and cellular toxicity .

Anticancer Activity

The anticancer potential of 5'-AdA has been explored through various derivatives. Notably:

- N6,5'-Bis-Ureido Derivatives : A series of N6,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some derivatives exhibited low micromolar GI50 values across multiple cancer types, including leukemia and breast cancer .

- Mechanism of Action : The anticancer activity is believed to be mediated through inhibition of protein kinases, which play crucial roles in cell signaling pathways related to proliferation and survival .

Mechanisms of Biological Activity

The biological activities of 5'-AdA can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : The structural similarity of 5'-AdA to natural nucleosides allows it to interfere with viral polymerases and other enzymes essential for viral replication.

- Cellular Uptake and Phosphorylation : Once inside the cell, 5'-AdA can be phosphorylated by cellular kinases to form active triphosphate forms that may compete with natural nucleotides during DNA synthesis .

- Impact on Cellular Metabolism : The compound's incorporation into cellular nucleic acids can disrupt normal cellular metabolism and function, leading to apoptosis in rapidly dividing cancer cells.

Summary of Research Findings

特性

IUPAC Name |

2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGUDGNTHCZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931976 | |

| Record name | 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14365-44-7 | |

| Record name | 5'-Amino-5'-deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。